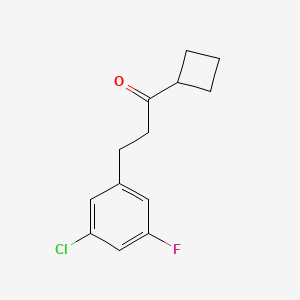

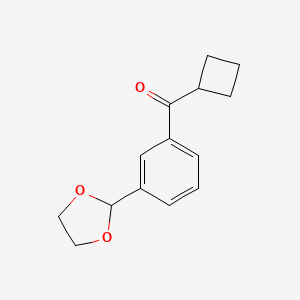

Cyclobutyl 3-(1,3-dioxolan-2-YL)phenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclobutyl 3-(1,3-dioxolan-2-YL)phenyl ketone is a chemical compound with the molecular formula C14H16O3 . It is widely used in scientific research due to its unique structure, which offers various applications, including the synthesis of pharmaceuticals and the development of new materials.

Synthesis Analysis

The synthesis of compounds like this compound often requires complicated synthetic routes . For instance, the diastereocontrolled synthesis of 1,3-Difunctionalized cyclobutanes, an emerging scaffold in medicinal chemistry, typically requires complex methods .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C14H16O3 . The structure is unique and offers various applications in scientific research.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl ketone is utilized in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method offers a viable alternative for the synthesis of 1,4-diketones via radicals (Mosca et al., 2001).

- It is also involved in polar [3 + 2] cycloaddition reactions with electrophilically activated carbonyl ylides, leading to the synthesis of spirocyclic dioxolane indolinones (Bentabed-Ababsa et al., 2008).

- The compound plays a role in the study of the beta-scission reaction of tertiary arylcarbinyloxyl radicals bearing alpha-cyclobutyl groups, which influences the stability and fragmentation regioselectivity in organic chemistry (Bietti et al., 2005).

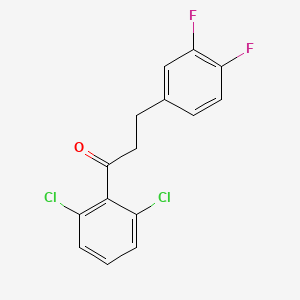

Antimicrobial Activity

- Cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, related to this compound, have been synthesized and tested for antimicrobial activity, showing effectiveness against certain microorganisms (Koca et al., 2005).

Interaction with Carbanion Centers

- Research has investigated the interaction of cyclobutylcarbinyl phenyl ketones with adjacent carbanion centers, important in understanding the chemical behavior of such compounds in various reactions (Güven & Peynircioǧlu, 2002).

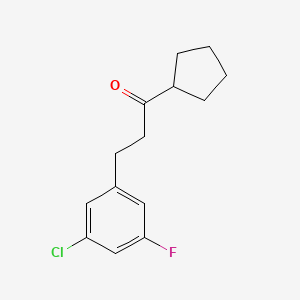

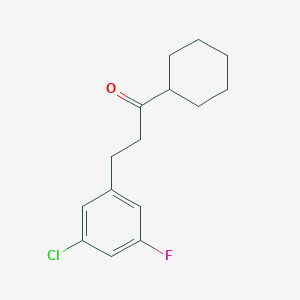

Catalytic and Synthetic Applications

- Cyclopentyl methyl ether, related to cyclobutyl compounds, is used as a solvent in the synthesis of 1,3-dioxolanes, demonstrating its utility in green chemistry applications (Azzena et al., 2015).

- The compound has been utilized in l-proline-catalyzed direct intermolecular asymmetric aldol reactions, leading to the formation of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones, which are important in the synthesis of complex organic molecules (Bernard et al., 2007).

Eigenschaften

IUPAC Name |

cyclobutyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-13(10-3-1-4-10)11-5-2-6-12(9-11)14-16-7-8-17-14/h2,5-6,9-10,14H,1,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLDONLFTMXSJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC(=C2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645091 |

Source

|

| Record name | Cyclobutyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-74-5 |

Source

|

| Record name | Cyclobutyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.